molecular formula C12H15N3 B11898784 4-Phenyl-3-propyl-1H-pyrazol-5-amine

4-Phenyl-3-propyl-1H-pyrazol-5-amine

Cat. No.: B11898784
M. Wt: 201.27 g/mol
InChI Key: LBMJNLWKZONOKF-UHFFFAOYSA-N
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Description

4-Phenyl-3-propyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a phenyl group at the 4-position and a propyl group at the 3-position, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of phenylhydrazine with 3-propyl-1,3-diketone under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-propyl-1H-pyrazol-5-amine would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1H-pyrazol-5-amine: Lacks the propyl group at the 3-position.

    3-Propyl-1H-pyrazol-5-amine: Lacks the phenyl group at the 4-position.

    4-Methyl-3-propyl-1H-pyrazol-5-amine: Has a methyl group instead of a phenyl group at the 4-position.

Uniqueness

4-Phenyl-3-propyl-1H-pyrazol-5-amine is unique due to the presence of both phenyl and propyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-phenyl-5-propyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-2-6-10-11(12(13)15-14-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,13,14,15)

InChI Key

LBMJNLWKZONOKF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NN1)N)C2=CC=CC=C2

Origin of Product

United States

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